molecular formula C24H19ClN4O3 B12043860 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12043860
M. Wt: 446.9 g/mol
InChI Key: ILWVWVUCXWGNAN-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a hydroxyphenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole derivative with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the hydrazide: The intermediate product is then reacted with hydrazine hydrate to form the carbohydrazide.

    Condensation with 4-hydroxybenzaldehyde: Finally, the carbohydrazide is condensed with 4-hydroxybenzaldehyde under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-dimethylamino)phenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-{4-[(2-chlorobenzyl)oxy]-2-ethoxyphenyl}methylidene]-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups. The presence of the chlorobenzyl and hydroxyphenyl groups, along with the pyrazole ring, imparts distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H19ClN4O3

Molecular Weight

446.9 g/mol

IUPAC Name

3-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19ClN4O3/c25-20-7-3-1-5-17(20)15-32-23-8-4-2-6-19(23)21-13-22(28-27-21)24(31)29-26-14-16-9-11-18(30)12-10-16/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

ILWVWVUCXWGNAN-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.